2,3-NAPHTHO-12-CROWN-4
Overview
Description
2,3-NAPHTHO-12-CROWN-4 is a member of the crown ether family, specifically a 12-membered macrocyclic compound. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound is distinguished by the presence of a naphthalene moiety, which enhances its lipophilicity and alters its selectivity for different cations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho-12-crown-4 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with ethylene glycol or its derivatives in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of naphtho-12-crown-4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-NAPHTHO-12-CROWN-4 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with cations such as sodium, potassium, and lithium.
Substitution: Can undergo substitution reactions where one or more hydrogen atoms on the naphthalene ring are replaced by other functional groups.
Oxidation and Reduction: The naphthalene moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium iodide or potassium iodide in an organic solvent.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with sodium iodide forms a stable sodium-naphtho-12-crown-4 complex, while substitution reactions can yield various naphthalene derivatives .
Scientific Research Applications
2,3-NAPHTHO-12-CROWN-4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which naphtho-12-crown-4 exerts its effects is primarily through the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle . This complexation alters the physical and chemical properties of the cation, facilitating its transport or reactivity in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzo-12-crown-4: Similar in structure but contains a benzene ring instead of a naphthalene ring.
Dibenzo-18-crown-6: Larger crown ether with two benzene rings and a larger cavity.
Dicyclohexano-18-crown-6: Contains cyclohexane rings, providing different lipophilicity and selectivity.
Uniqueness
2,3-NAPHTHO-12-CROWN-4 is unique due to its naphthalene moiety, which enhances its lipophilicity and alters its selectivity for different cations compared to other crown ethers . This makes it particularly useful in applications requiring specific ion selectivity and stability .
Properties
IUPAC Name |
2,5,8,11-tetraoxatricyclo[10.8.0.014,19]icosa-1(20),12,14,16,18-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-2-4-14-12-16-15(11-13(14)3-1)19-9-7-17-5-6-18-8-10-20-16/h1-4,11-12H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXKWOWBFFGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC3=CC=CC=C3C=C2OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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